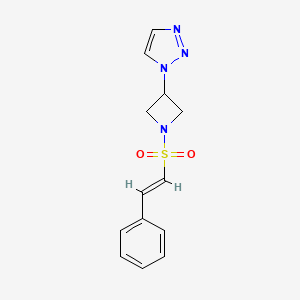
(E)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an azetidine ring with a triazole moiety and a styrylsulfonyl group. Its molecular formula is C12H12N4O2S, and it has a molecular weight of approximately 272.31 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing styrylsulfonyl groups have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structural features induced mitotic arrest and apoptosis in cancer cells, demonstrating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ON01910.Na | MCF-7 | 0.5 | Mitotic arrest |
| Compound 8 | A549 | 0.8 | Apoptosis induction |
| Compound 9a | HeLa | 0.6 | Cell cycle inhibition |
Antiviral Activity
In addition to its anticancer properties, this compound has been explored for its antiviral activity. Research indicates that similar triazole derivatives can inhibit the replication of influenza viruses . This suggests that the compound may also exhibit antiviral properties, making it a candidate for further investigation in the treatment of viral infections.
Table 2: Antiviral Efficacy of Triazole Derivatives
| Compound Name | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | Influenza A | 0.4 | Viral replication inhibition |
| Triazole B | Influenza B | 0.5 | Host cell interaction disruption |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of styrylsulfonyl derivatives demonstrated that compound 9a exhibited potent antitumor activity in xenograft models. The treatment led to significant tumor regression compared to control groups, supporting its potential use in cancer therapy .
Case Study 2: Antiviral Applications
In vitro studies have shown that triazole derivatives can effectively reduce viral titers in infected cell cultures. For example, a derivative exhibited a reduction in viral load by over 90% at concentrations below cytotoxic levels . This finding underscores the need for further exploration into the therapeutic applications of this compound against viral pathogens.
Propriétés
IUPAC Name |
1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-8-7-14-15-17/h1-9,13H,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDJJSNHDOYIAY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














